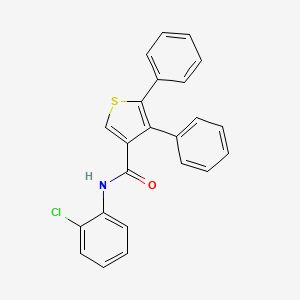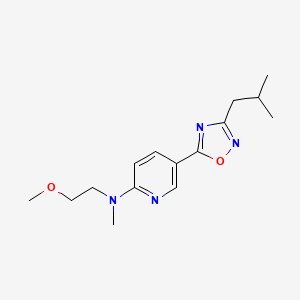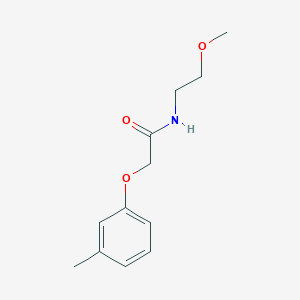
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide, also known as CTAP, is a synthetic compound that belongs to the class of opioid receptor antagonists. It was initially developed as a potential therapeutic agent for opioid addiction and pain management. CTAP has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide acts as a competitive antagonist at the mu-opioid receptor, which is responsible for the analgesic and addictive effects of opioids. By blocking the mu-opioid receptor, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of opioids.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been found to decrease the rewarding effects of opioids, reduce drug-seeking behavior, and decrease the severity of withdrawal symptoms. Additionally, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been found to have analgesic properties, making it a potential alternative to traditional opioid painkillers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has some limitations, including its relatively short half-life and the potential for off-target effects.
Direcciones Futuras
There are several potential directions for future research on N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide analogs. Additionally, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide may have potential applications in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully understand the potential of N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide and its analogs in these areas.
Métodos De Síntesis
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with diphenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then treated with thiophene-2-carboxylic acid chloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been extensively studied for its potential applications in opioid addiction and pain management. It has been shown to block the effects of opioids in animal models, making it a promising candidate for the treatment of opioid addiction. Additionally, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been found to have analgesic properties, making it a potential alternative to traditional opioid painkillers.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4,5-diphenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNOS/c24-19-13-7-8-14-20(19)25-23(26)18-15-27-22(17-11-5-2-6-12-17)21(18)16-9-3-1-4-10-16/h1-15H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWDOYWGHRPOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)



![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)
![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)